N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide
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Overview
Description
N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-cyanophenyl group and a phenyl group, along with a carbothioamide functional group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to target theryanodine receptor (RyR) , which is a promising target for the development of novel insecticides .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in the target’s function . For instance, some compounds can inhibit or activate the ryanodine receptor, affecting the calcium ion flow within cells .
Biochemical Pathways
Compounds that target the ryanodine receptor can affect calcium signaling pathways within cells . This can lead to downstream effects such as changes in muscle contraction, neurotransmitter release, and other cellular processes that rely on calcium signaling .
Result of Action
Based on its potential target, it could affect calcium signaling within cells, leading to changes in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide typically involves the reaction of 4-cyanophenylpiperazine with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 25-50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and reduced production costs. Additionally, the use of automated purification systems can streamline the isolation and purification process, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:
N-(4-cyanophenyl)piperazine: Lacks the phenyl and carbothioamide groups, resulting in different chemical and biological properties.
4-phenylpiperazine: Lacks the 4-cyanophenyl and carbothioamide groups, leading to distinct pharmacological activities.
N-(4-cyanophenyl)-4-phenylpiperazine: Lacks the carbothioamide group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4-phenylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4S/c19-14-15-6-8-16(9-7-15)20-18(23)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9H,10-13H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHNOSWLGSYLMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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